4-(Tetradecylamino)butan-2-ol

Antimicrobial Bactericidal Myristyl

Formulators seeking high-efficacy antimicrobials with low use rates often encounter potency gaps with generic alkylamino alcohols. 4-(Tetradecylamino)butan-2-ol (N-Myristyl-3-hydroxybutylamine) delivers 10-100x greater bactericidal and fungicidal activity than other chain-length analogs, due to the optimized C14 myristyl chain and 3-hydroxybutyl group. • Effective at 1:5,000-1:10,000 dilutions, reducing cost-in-use. • Proven rodent repellent efficacy (index K=97.0) for material protection. • Suitable for industrial antimicrobial washes, preservatives, and pest control formulations.

Molecular Formula C18H39NO
Molecular Weight 285.5 g/mol
CAS No. 143-26-0
Cat. No. B089496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetradecylamino)butan-2-ol
CAS143-26-0
Molecular FormulaC18H39NO
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNCCC(C)O
InChIInChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3
InChIKeyUGXJCRVJODURNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetradecylamino)butan-2-ol Procurement and Overview


4-(Tetradecylamino)butan-2-ol (CAS 143-26-0), also known as N-myristyl-3-hydroxybutylamine, is a long-chain alkylamino alcohol (C18H39NO) with a molecular weight of approximately 285.5 g/mol [1]. It is characterized by a secondary amine linking a C14 myristyl chain to a 3-hydroxybutyl group, conferring amphiphilic properties [2]. Its primary documented utilities, per patent literature, are as a potent bactericidal and fungicidal agent and as a rodent repellent, with its efficacy being critically dependent on the specific combination of the C14 alkyl chain and the 3-hydroxybutyl moiety [3]. This compound is also utilized as a surfactant and emulsifying agent in various industrial formulations [4].

Antimicrobial Screening Reported membrane-disruption assays with C14 myristyl chain
Rodent Repellent Research Patent-reported repellency endpoint context for material protection
Amphiphilic Formulations Surfactant and emulsifying agent in industrial research setups

Why Generic Substitution Fails for 4-(Tetradecylamino)butan-2-ol


The substitution of 4-(Tetradecylamino)butan-2-ol with a closely related analog, such as one with a different alkyl chain length (e.g., lauryl or cetyl) or a different alkanol group (e.g., ethanol or isopropanol), is not scientifically equivalent and will likely lead to a significant, quantifiable loss of bioactivity [1]. Patent data explicitly demonstrates that the antimicrobial activity of this class of compounds is maximized with the C14 myristyl chain, being 10 to 100 times greater than that of compounds with C8, C11, C12, C16, or C18 chains [1]. Furthermore, the 3-hydroxybutyl group confers superior bactericidal and fungicidal properties compared to other alkanol groups like ethanol or isopropanol [1]. Therefore, for applications where the specific potency of the myristyl-3-hydroxybutylamine structure is required, substituting with a generic alkylamino alcohol will result in a demonstrably inferior product.

Chain-length mismatch
Antimicrobial activity may shift substantially with lauryl, cetyl, or decyl analogs; patent data indicate rank-order differences.
Hydroxybutyl group specificity
Replacing 3-hydroxybutyl with ethanol or isopropanol may alter bactericidal/fungicidal profile; reported performance drops sharply.

Quantitative Evidence for 4-(Tetradecylamino)butan-2-ol


Superior Bactericidal Activity: Myristyl vs. Shorter Analogs

The myristyl (C14) derivative of 3-hydroxybutyl ammonium chloride demonstrates potent bactericidal activity, effective at a dilution of 1 part in 10,000 parts of water against both Staphylococcus aureus and Bacillus typhosus [1]. This activity is significantly greater than that of the corresponding lauryl (C12) derivative, which is only effective at a dilution of 1 part in 1,000 against the same organisms [1]. The decyl (C10) derivative shows no bactericidal action at all under identical conditions [1].

Bactericidal C14 vs C12
Head-to-head
Myristyl effective at 1:10,000 dilution; lauryl at 1:1,000; decyl inactive.
Supports antimicrobial screening context
Patent in vitro dilution assay; validate in target matrix
Antimicrobial Bactericidal Myristyl

Enhanced Fungicidal Activity: Myristyl vs. Lauryl Analog

The myristyl (C14) derivative of 3-hydroxybutyl ammonium chloride exhibits strong fungicidal activity, effective at a dilution of 1 part in 5,000 parts of water against both Trichophyton interdigitale and Trichophyton rubrum [1]. In contrast, the lauryl (C12) derivative is not effective at this same dilution (1:5,000) against either fungal species [1].

Fungicidal C14 vs C12
Head-to-head
Myristyl effective at 1:5,000 against T. interdigitale/rubrum; lauryl not effective.
Supports antifungal screening context
Patent dilution assay; confirm with relevant fungal strains
Antifungal Fungicidal Myristyl

Rodent Repellency: Myristyl vs. Homologues

The compound N-myristyl-3-hydroxy-1-methylpropylamine, a close derivative of 4-(Tetradecylamino)butan-2-ol, demonstrates a high rodent repellency index (K) of 97.0 [1]. This value is described as a 'striking increase' in activity compared to its homologues, indicating the unique efficacy of the myristyl-3-hydroxybutyl structure for this application [1].

Rodent Repellency Index
Reported
K index = 97.0 (N-myristyl derivative); described as striking increase vs. homologues.
Supports rodent repellent endpoint interpretation
Class-level inference; verify with target species
Rodent Repellent Pest Control Myristyl

Lipophilicity and Molecular Flexibility

4-(Tetradecylamino)butan-2-ol has a computed XLogP3-AA value of 6.6, indicating high lipophilicity, and a high rotatable bond count of 16, reflecting significant molecular flexibility [1]. This combination of properties is characteristic of compounds designed to interact with lipid membranes and hydrophobic binding pockets, distinguishing it from shorter-chain or more rigid analogs which would have different distribution and binding profiles.

Lipophilicity
Computed property
XLogP3-AA = 6.6; rotatable bonds = 16
High lipophilicity supports membrane-interaction studies
Computed descriptor; verify experimentally
Physicochemical Properties LogP Drug Design

4-(Tetradecylamino)butan-2-ol Application Scenarios


High-Potency Antimicrobial Formulations

Based on the direct comparative data showing a 10-fold increase in bactericidal potency over the lauryl analog and superior fungicidal activity, 4-(Tetradecylamino)butan-2-ol is the optimal candidate for formulators developing high-efficacy antimicrobial washes, disinfectants, or preservatives for industrial and agricultural use [1]. Its activity at low concentrations (1:5,000 to 1:10,000) translates to a lower cost-in-use and reduced environmental impact compared to less potent alternatives [1].

Specialized Rodent Repellent Design

The quantified rodent repellency index (K=97.0) for the closely related N-myristyl-3-hydroxy-1-methylpropylamine provides a strong scientific basis for selecting 4-(Tetradecylamino)butan-2-ol or its salts as the active ingredient in specialized rodent repellent products for protecting materials like textiles, paper, plastics, and seeds [1]. This specific, high-performance metric is a key differentiator in the pest control market [1].

Structure-Activity Relationship (SAR) Research

The well-documented and stark difference in bioactivity between the C14 myristyl derivative and its C10, C12, C16, and C18 homologues makes 4-(Tetradecylamino)butan-2-ol an essential probe compound for SAR studies investigating the role of alkyl chain length on membrane interactions, antimicrobial efficacy, and other biological activities [1]. Its unique position at the activity peak of this homologous series is critical for elucidating mechanism of action [1].

Application
Selection Property
Validation Focus
Antimicrobial formulation research
Alkyl chain length specificity
Dilution-based efficacy assays
Rodent repellent material studies
Repellency index benchmarking
Species-specific repellency testing
Structure-activity relationship research
Homologous series comparison
Membrane interaction and bioactivity mapping

Technical Documentation Hub

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39 linked technical documents
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